molecular formula C11H23N3 B8475797 Hexahydro-1-methyl-4-(4-piperidinyl)-1H-1 4-diazepine

Hexahydro-1-methyl-4-(4-piperidinyl)-1H-1 4-diazepine

Cat. No. B8475797
M. Wt: 197.32 g/mol
InChI Key: HFDLTQWWTKBNFG-UHFFFAOYSA-N
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Patent
US06344449B1

Procedure details

Prepared analogously to Example A3f) from hexahydro-1-methyl-4-[1-(phenylmethyl)-4-piperidinyl]-1H-1,4-diazepine by hydrogenolysis but using Pearlman's catalyst instead of palladium/charcoal, in a quantitative yield. Colourless viscous oil.
Name
hexahydro-1-methyl-4-[1-(phenylmethyl)-4-piperidinyl]-1H-1,4-diazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([CH:9]2[CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11][CH2:10]2)[CH2:4][CH2:3]1>[OH-].[OH-].[Pd+2]>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
hexahydro-1-methyl-4-[1-(phenylmethyl)-4-piperidinyl]-1H-1,4-diazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CCC1)C1CCN(CC1)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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